

6-Bromobenzofuran melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromobenzofuran

Cat. No.: B120239

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **6-Bromobenzofuran**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the melting and boiling points of **6-bromobenzofuran**, a key heterocyclic intermediate in medicinal chemistry and materials science. Beyond presenting core data, this document delves into the underlying physicochemical principles and provides robust, field-proven methodologies for their experimental determination. As a self-validating system, the protocols and explanations herein are designed to ensure both accuracy and a deep understanding of the causality behind the experimental observations.

Introduction to 6-Bromobenzofuran

6-Bromobenzofuran (CAS No. 128851-73-0) is a substituted benzofuran, a class of heterocyclic compounds featuring a fused benzene and furan ring system.^[1] The incorporation of a bromine atom at the 6-position significantly influences its electronic properties and reactivity, making it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.^[2]

A thorough understanding of its fundamental physical properties, such as melting and boiling points, is paramount for researchers. These parameters are not merely data points; they are critical indicators of purity, inform reaction setup and purification strategies (e.g., distillation and crystallization), and are essential for chemical process scale-up and safety assessments.

Core Physicochemical Data

The essential physical properties of **6-bromobenzofuran** are summarized below. These values represent the foundation for its handling, purification, and application in a laboratory setting.

Property	Value	Source(s)
Melting Point	~63-64 °C	[3]
Boiling Point	~233.8 - 238 °C (at 760 mmHg)	[3][4]
Molecular Formula	C ₈ H ₆ BrO	[1][3]
Molecular Weight	197.03 g/mol	[1][5]
Appearance	White solid or colorless to yellow/brown liquid	[3][5]
CAS Number	128851-73-0	[1][6]

Scientific Discussion: The "Why" Behind the Numbers

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces. For **6-bromobenzofuran**, these properties are a direct consequence of its unique molecular structure.

Factors Influencing Melting and Boiling Points

- Molecular Weight and van der Waals Forces:** The presence of a bromine atom significantly increases the molecular weight of the benzofuran scaffold. Bromine's large, electron-rich cloud enhances the molecule's polarizability, leading to stronger instantaneous dipole-induced dipole interactions, also known as London dispersion forces.[7][8][9] These forces are the primary contributors to the energy required to overcome the crystalline lattice (melting) and to separate molecules into the gas phase (boiling).
- Dipole-Dipole Interactions:** The carbon-bromine bond is polar due to the difference in electronegativity between the two atoms. This contributes to a net molecular dipole moment,

resulting in permanent dipole-dipole attractions between adjacent **6-bromobenzofuran** molecules. While weaker than hydrogen bonds, these forces add to the overall intermolecular cohesion, elevating the melting and boiling points compared to non-polar analogues.[10]

- Molecular Structure and Symmetry: The planar, rigid benzofuran ring system allows for efficient packing into a crystal lattice. This ordered arrangement maximizes intermolecular contact and the cumulative effect of van der Waals forces, contributing to its solid state at room temperature and a relatively high melting point for its size.

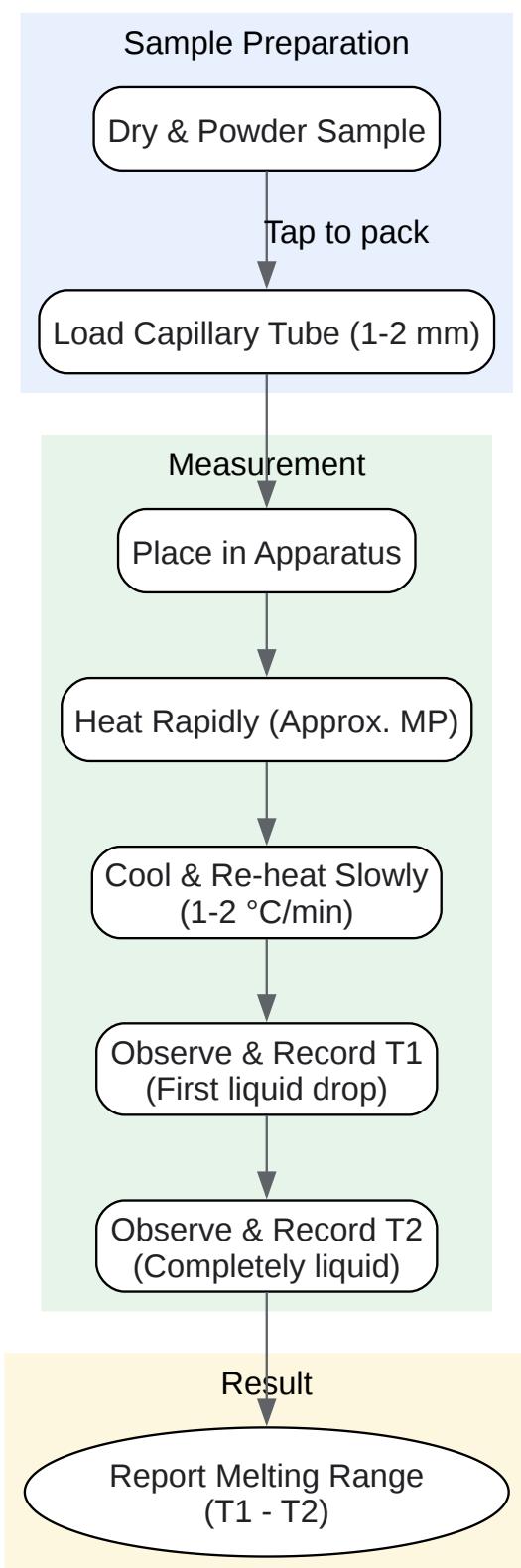
The Significance of the Melting Point Range

For a pure crystalline solid, the melting point is a sharp, characteristic transition occurring over a narrow range (typically 0.5-1.0 °C).[11][12] The reported range of 63-64 °C for **6-bromobenzofuran** is indicative of a pure sample. The presence of soluble impurities disrupts the crystal lattice, typically causing two observable effects: a depression of the melting point and a broadening of the melting range.[11][12] Therefore, melting point determination is a rapid and reliable first-pass assessment of sample purity.

Experimental Protocols for Determination

The following sections provide detailed, step-by-step methodologies for the accurate determination of the melting and boiling points of **6-bromobenzofuran**. These protocols are designed to be self-validating, ensuring reliable and reproducible results.

Melting Point Determination (Capillary Method)


This is the most common and accurate method for determining the melting point of a solid organic compound.

Methodology:

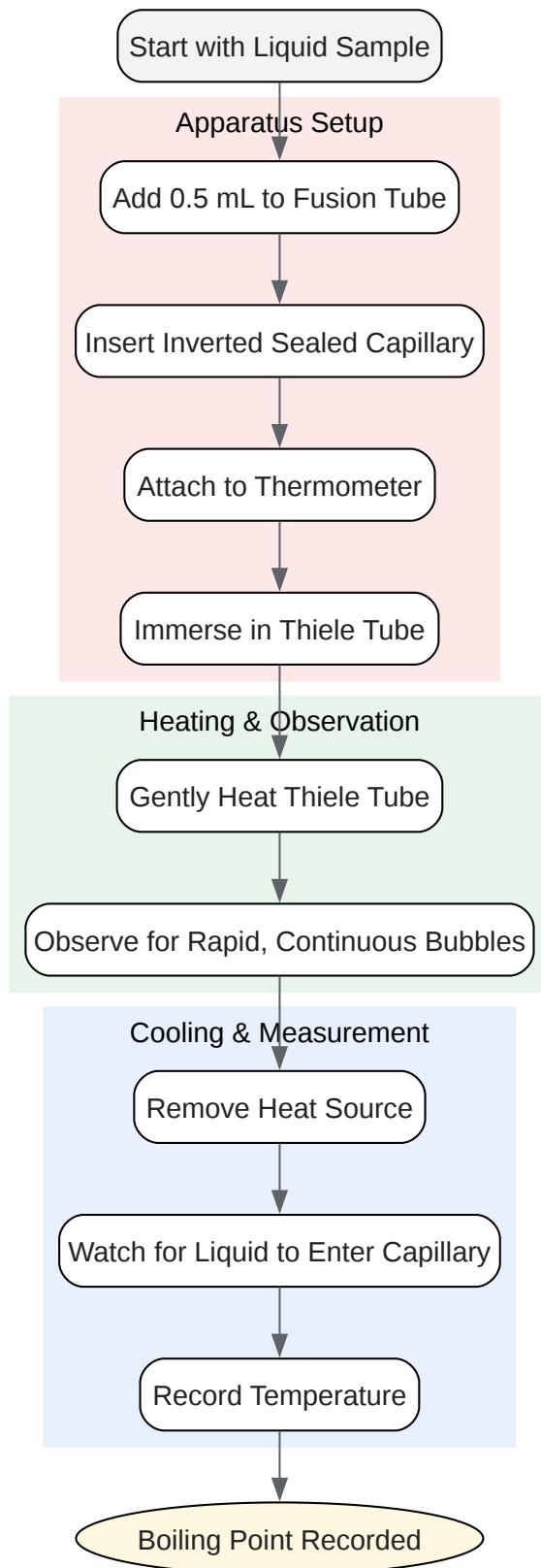
- Sample Preparation: Ensure the **6-bromobenzofuran** sample is completely dry and finely powdered. Crush a small amount on a clean, dry surface (like a watch glass).[13]
- Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 1-2 mm.[12][13]

- Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.[\[12\]](#) Insert the assembly into a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital apparatus).
- Heating and Observation:
 - Rapid Scan (Optional but Recommended): Heat the apparatus rapidly to get an approximate melting point. Allow the apparatus to cool.
 - Accurate Determination: Heat the apparatus again, but slow the heating rate to 1-2 °C per minute as you approach the approximate melting point.
- Data Recording: Record two temperatures:
 - T1: The temperature at which the first drop of liquid appears.
 - T2: The temperature at which the entire sample has completely melted into a clear liquid.[\[13\]](#) The melting point is reported as the range T1 - T2.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for experimental melting point determination.


Boiling Point Determination (Thiele Tube Micro Method)

This method is ideal for determining the boiling point with a small amount of liquid sample, making it highly suitable for research and development settings.[14] The principle relies on matching the sample's vapor pressure with the atmospheric pressure.[15]

Methodology:

- Sample Preparation: If the **6-bromobenzofuran** is solid, gently melt a small quantity. Add approximately 0.5 mL of the liquid into a small test tube (fusion tube).
- Capillary Setup: Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube into the fusion tube with the open end down.[15][16]
- Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or thread. The bottom of the fusion tube should be level with the thermometer bulb.
- Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Begin to gently heat the side arm of the Thiele tube.[14]
- Observation: As the temperature rises, air trapped in the capillary tube will expand and exit. Upon reaching the boiling point, the sample's vapor pressure will exceed the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the open end of the capillary tube.[14][15]
- Data Recording: Once a steady stream of bubbles is observed, remove the heat. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[14] Record this temperature and the ambient barometric pressure.

Workflow for Boiling Point Determination (Thiele Tube)

[Click to download full resolution via product page](#)

Caption: Workflow for micro boiling point determination.

Conclusion

The melting point (~63-64 °C) and boiling point (~234-238 °C) of **6-bromobenzofuran** are defining physical characteristics that stem directly from its molecular weight, polarity, and structure. Accurate determination of these values is fundamental to its use in scientific research and drug development, serving as a critical tool for identity confirmation and purity assessment. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible data, empowering researchers to proceed with confidence in their synthetic and analytical endeavors.

References

- **6-Bromobenzofuran.** LookChem. [\[Link\]](#)
- 6-Bromo-1-benzofuran. ChemBK. [\[Link\]](#)
- Melting point determin
- Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [\[Link\]](#)
- Determination of Melting Point of An Organic Compound. Scribd. [\[Link\]](#)
- DETERMINATION OF BOILING POINTS. Loudoun County Public Schools. [\[Link\]](#)
- experiment (1) determination of melting points. University of Technology, Iraq. [\[Link\]](#)
- Determination Of Melting Point Of An Organic Compound. BYJU'S. [\[Link\]](#)
- Experimental No. (2) Boiling Point. University of Technology, Iraq. [\[Link\]](#)
- 6.
- Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [\[Link\]](#)
- 9.2 Properties of Halogenated Compounds.
- Heterocyclic compound - Melting, Boiling, Points. Britannica. [\[Link\]](#)
- Group 7 Halogens - Boiling Points (A-Level). ChemistryStudent. [\[Link\]](#)
- Why the melting and boiling point of halogen increases down the group although metallic character increase down the group?. Quora. [\[Link\]](#)
- Melting Point Trend for Group 17 (Halogens, F₂, Cl₂, Br₂, I₂). YouTube. [\[Link\]](#)
- 6-Bromo-1-benzofuran | C₈H₅BrO. PubChem. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 6-Bromo-1-benzofuran | C8H5BrO | CID 15158722 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Quality Factory Supply Reliable Quality 128851-73-0 6-Bromobenzofuran with Safe Delivery [scochem.com]
- 3. chembk.com [chembk.com]
- 4. 6-Bromobenzofuran | lookchem [lookchem.com]
- 5. 6-Bromobenzofuran | 128851-73-0 [sigmaaldrich.com]
- 6. 6-Bromobenzofuran | 128851-73-0 [chemicalbook.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 11. athabascau.ca [athabascau.ca]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. byjus.com [byjus.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. byjus.com [byjus.com]
- To cite this document: BenchChem. [6-Bromobenzofuran melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b120239#6-bromobenzofuran-melting-point-and-boiling-point\]](https://www.benchchem.com/product/b120239#6-bromobenzofuran-melting-point-and-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com